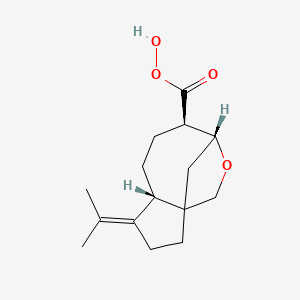

Aspterric acid

Description

Properties

IUPAC Name |

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWWAIZPPESMM-WORDMNGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67309-95-9 | |

| Record name | Aspterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus.[1] Initially recognized for its inhibitory effects on pollen development in Arabidopsis thaliana, it has more recently been identified as a potent herbicide.[1] Its herbicidal activity stems from a novel mode of action, the specific inhibition of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2][3] This pathway is absent in animals, making this compound a promising candidate for the development of selective herbicides. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental methodologies and pathway diagrams.

Physical and Chemical Properties

This compound is a white solid with a molecular formula of C₁₅H₂₂O₄ and a molecular weight of 266.3 g/mol .[4] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | [4] |

| Molecular Weight | 266.3 g/mol | [4] |

| CAS Number | 67309-95-9 | [4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in methanol, DMSO | [5][6] |

| Predicted Boiling Point | 452.8 ± 45.0 °C | |

| Storage | -20°C for long-term storage | [6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aliphatic protons, protons adjacent to hydroxyl and carbonyl groups, and vinylic protons. |

| ¹³C NMR | Resonances for sp³ and sp² hybridized carbons, including those of the carboxylic acid, hydroxyl-bearing carbons, and the carbon-carbon double bond. |

| IR | Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 266.3, along with fragmentation patterns characteristic of the sesquiterpenoid structure. |

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of plant growth through the disruption of the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3]

Inhibition of Dihydroxy-acid Dehydratase (DHAD)

This compound is a potent and specific inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.[2][3] This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the production of valine, leucine, and isoleucine. By inhibiting DHAD, this compound effectively blocks the synthesis of these essential amino acids, leading to plant growth inhibition and, at sufficient concentrations, lethality.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by this compound

The following diagram illustrates the BCAA biosynthesis pathway in plants and the point of inhibition by this compound.

Caption: Inhibition of Dihydroxy-acid dehydratase by this compound in the BCAA pathway.

Experimental Protocols

General Protocol for the Isolation of this compound from Aspergillus terreus

The following is a generalized procedure for the isolation and purification of this compound from a culture of Aspergillus terreus. Specific parameters may require optimization depending on the fungal strain and culture conditions.

Caption: General workflow for the isolation of this compound.

Methodology for Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay

The inhibitory activity of this compound on DHAD can be determined using a spectrophotometric assay. This protocol provides a general framework for such an experiment.

-

Enzyme Preparation: Recombinant DHAD is expressed and purified from a suitable host system (e.g., E. coli).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) at an optimal pH for enzyme activity is prepared.

-

Substrate Solution: A solution of the DHAD substrate (e.g., 2,3-dihydroxy-isovalerate) is prepared in the assay buffer.

-

This compound Solutions: A series of dilutions of this compound are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.

-

Assay Procedure:

-

In a microplate, the assay buffer, DHAD enzyme, and varying concentrations of this compound (or DMSO for control) are pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The conversion of the substrate to the product (a keto-acid) is monitored by measuring the increase in absorbance at a specific wavelength over time, often coupled to a secondary reaction for detection.

-

-

Data Analysis: The initial reaction rates are calculated for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentration.

Conclusion

This compound represents a promising lead compound for the development of new herbicides with a novel mode of action. Its specific inhibition of DHAD in the essential BCAA biosynthesis pathway of plants provides a clear mechanism for its herbicidal activity. Further research into its spectroscopic characterization, optimization of its isolation from natural sources, and detailed investigation of its metabolic effects in various plant species will be crucial for its potential application in agriculture. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. adipogen.com [adipogen.com]

- 6. usbio.net [usbio.net]

An In-depth Technical Guide to the Natural Sources of Aspterric Acid in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community for its potent herbicidal activity. Initially isolated from the filamentous fungus Aspergillus terreus, this compound and its derivatives are now being explored for their potential applications in agriculture and drug development. This technical guide provides a comprehensive overview of the natural fungal sources of this compound, detailing quantitative data on its production, experimental protocols for its isolation and purification, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.

Fungal Sources of this compound

The primary and most well-documented natural source of this compound is the fungus Aspergillus terreus.[1][2] This ubiquitous soil fungus is known for producing a diverse array of secondary metabolites. In addition to A. terreus, species within the genus Penicillium have also been identified as producers of this compound.[1][2] More recent research into the biosynthesis of this compound has also involved the heterologous expression of genes from Aspergillus taichungensis and Penicillium brasilianum in yeast, highlighting these species as additional sources of the genetic machinery for this compound production.[3][4]

Quantitative Production of this compound

The yield of this compound from fungal sources can vary significantly depending on the species, strain, and cultivation conditions. While extensive quantitative data for this compound from its native producers under various conditions remains limited in publicly available literature, a notable benchmark has been established through genetic engineering.

A study involving the expression of biosynthetic genes from Aspergillus taichungensis and Penicillium brasilianum in Saccharomyces cerevisiae reported a titer of 33.21 mg/L of this compound.[3][4] This provides a valuable point of comparison for optimizing production in native fungal systems. Further research is required to fully quantify the production capabilities of wild-type and optimized strains of Aspergillus terreus and Penicillium species under both submerged and solid-state fermentation conditions.

| Fungal Source (or Engineered Host) | Cultivation Method | Yield (mg/L) | Reference |

| Saccharomyces cerevisiae (expressing genes from A. taichungensis and P. brasilianum) | Shake flask fermentation | 33.21 | [3][4] |

| Aspergillus terreus | Submerged Fermentation | Data not available | - |

| Penicillium sp. | Submerged Fermentation | Data not available | - |

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical steps for its characterization and further development. The following protocols are based on established methods for the extraction and purification of fungal secondary metabolites and can be adapted for this compound.

Protocol 1: Extraction of this compound from Fungal Culture

This protocol outlines the extraction of this compound from both the fungal biomass and the fermentation broth.

Materials:

-

Fungal culture (broth and mycelia)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Centrifuge

Procedure:

-

Separation of Mycelia and Broth: At the end of the fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Broth Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.

-

Combine the organic (ethyl acetate) layers.

-

-

Mycelial Extraction:

-

The collected fungal biomass can be subjected to solvent extraction. Homogenize the mycelia in ethyl acetate.

-

Filter the mixture to separate the solvent extract from the solid biomass. Repeat this process three times.

-

Combine all the ethyl acetate extracts.

-

-

Drying and Concentration:

-

Combine the ethyl acetate extracts from both the broth and the mycelia.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

HPLC system with a C18 column

-

HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Chromatography (Initial Purification):

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., 100% hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the compound of interest (identified by comparing with a standard if available, or by further analysis).

-

Evaporate the solvent from the pooled fractions to obtain a partially purified sample.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the partially purified sample in the HPLC mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Develop a suitable gradient or isocratic elution method. A common mobile phase for separating organic acids consists of a mixture of acetonitrile and water with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape (e.g., a gradient of 10% to 90% acetonitrile in water with 0.1% TFA).

-

Monitor the elution profile using a UV detector, as this compound will have a characteristic absorption spectrum.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Caption: Workflow for the isolation and purification of this compound from fungal culture.

Biosynthetic and Regulatory Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus is governed by a dedicated gene cluster, often referred to as the 'ast' cluster. The core of this pathway involves the transformation of a common sesquiterpene precursor, farnesyl pyrophosphate (FPP), through a series of enzymatic reactions.

The key enzymes encoded by the ast gene cluster are:

-

AstA (Sesquiterpene Cyclase): This enzyme catalyzes the initial cyclization of the linear FPP molecule to form the characteristic tricyclic skeleton of this compound.

-

AstB (Cytochrome P450 Monooxygenase): Following cyclization, AstB is responsible for an oxidation step, likely an epoxidation, on the terpene backbone.

-

AstC (Cytochrome P450 Monooxygenase): This second monooxygenase carries out a further oxidation reaction, which is crucial for the final steps of the pathway leading to the formation of this compound.

Caption: The biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Aspergillus species is a complex process involving a hierarchical network of regulatory proteins. While specific transcriptional regulators for the this compound gene cluster have not been definitively identified, the expression of this cluster is likely controlled by global regulators of secondary metabolism, such as LaeA and VeA.[5][6][7]

-

LaeA: This protein is a master regulator of secondary metabolism in many filamentous fungi. It is a methyltransferase that is thought to influence chromatin structure, thereby controlling the accessibility of gene clusters to the transcriptional machinery. Deletion of the laeA gene often results in the silencing of multiple secondary metabolite gene clusters.[5][6]

-

VeA: This protein is part of the velvet complex, which plays a crucial role in coordinating fungal development and secondary metabolism in response to light. The VeA protein can form a complex with LaeA in the nucleus, suggesting a cooperative role in regulating gene expression.[5][7]

It is hypothesized that the expression of the ast gene cluster is under the positive control of the LaeA/VeA complex. Environmental signals, such as nutrient availability and light, likely influence the activity of these global regulators, which in turn modulate the transcription of the this compound biosynthetic genes. Further research is needed to identify any pathway-specific transcription factors that may be located within or near the ast cluster and to elucidate the precise mechanisms by which these global and specific regulators interact to control this compound production.

Caption: A hypothetical model for the regulation of this compound biosynthesis.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. helixchrom.com [helixchrom.com]

- 4. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites [mdpi.com]

Aspterric Acid: A Sesquiterpenoid Natural Product with Herbicidal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid natural product first isolated from Aspergillus terreus, has garnered significant attention as a potent and selective herbicide. Its unique mode of action, targeting the dihydroxyacid dehydratase (DHAD) enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of plants, presents a promising avenue for the development of novel weed management strategies. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, mechanism of action, chemical synthesis, and biological activity. Detailed experimental protocols for its heterologous production, enzymatic inhibition assays, and herbicidal efficacy evaluation are presented, alongside a compilation of quantitative data to support further research and development.

Introduction

The increasing prevalence of herbicide-resistant weeds necessitates the discovery and development of herbicides with novel modes of action. Natural products, with their vast structural diversity and biological activity, represent a rich source of lead compounds for agrochemical development. This compound, a carotane-type sesquiterpenoid, has emerged as a compelling candidate due to its potent inhibition of a crucial plant enzyme that is absent in animals.[1][2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, herbicide science, and drug development.

Biosynthesis

The biosynthesis of this compound is orchestrated by a conserved fungal gene cluster, denoted as the ast cluster.[2] The pathway commences with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.

The key enzymatic steps in the this compound biosynthetic pathway are:

-

Cyclization: The sesquiterpene cyclase, AstA , catalyzes the cyclization of FPP to form the daucane skeleton.[2]

-

Oxidation: Two cytochrome P450 monooxygenases, AstB and AstC , sequentially hydroxylate the daucane intermediate.[2]

-

Self-Resistance: The astD gene encodes a DHAD homolog that is insensitive to this compound, conferring resistance to the producing organism.[2]

The heterologous expression of the astA, astB, and astC genes in a suitable host, such as Saccharomyces cerevisiae, has been shown to be sufficient for the production of this compound.[3]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Mechanism of Action

This compound exerts its herbicidal effect by targeting and inhibiting the dihydroxyacid dehydratase (DHAD) enzyme (EC 4.2.1.9).[2] DHAD is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This pathway is essential for plant growth and development but is not present in animals, making DHAD an ideal target for selective herbicides.[1]

This compound acts as a potent, sub-micromolar competitive inhibitor of DHAD.[2] By binding to the active site of the enzyme, it prevents the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, thereby halting BCAA synthesis and ultimately leading to plant death.

Mechanism of Action Diagram

Caption: Inhibition of the BCAA pathway by this compound.

Chemical Synthesis

While biosynthetic production in engineered microorganisms is a viable route, the chemical synthesis of this compound has also been reported. A stereoselective synthesis of d,l-aspterric acid was achieved in 1983. The key steps of this synthesis, as described by Nakai and coworkers, involved a Robinson annulation, dimethylation, introduction of a cyano group, and a subsequent ring contraction to construct the characteristic carotane-type sesquiterpene core.

A detailed step-by-step protocol for the total chemical synthesis is beyond the scope of this guide, and readers are referred to the original publication for the full methodology.

Biological Activity and Quantitative Data

This compound exhibits potent herbicidal activity against a range of both monocotyledonous and dicotyledonous weeds. It has been shown to inhibit seed germination and subsequent shoot and root growth.[1][3]

Table 1: Inhibitory Activity of this compound against DHAD

| Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Arabidopsis thaliana (AthDHAD) | ~0.5 | 0.3 | [2] |

| Aspergillus terreus (AteDHAD) | ~0.31 | - | [2] |

| Staphylococcus aureus (SaDHAD) | - | 51.6 | [4] |

| Campylobacter jejuni (CjDHAD) | - | 35.1 | [4] |

Table 2: Herbicidal Spectrum of this compound

| Weed Species | Common Name | Activity | Reference |

| Amaranthus tricolor | Amaranth | Strong inhibition of germination | [1][3] |

| Portulaca oleracea | Common Purslane | Strong inhibition of germination | [1][3] |

| Bidens pilosa | Hairy Beggarticks | Strong inhibition of germination | [1][3] |

| Lolium perenne | Perennial Ryegrass | Strong inhibition of germination | [1][3] |

| Leptochloa chinensis | Chinese Sprangletop | Strong inhibition of germination | [1][3] |

| Arabidopsis thaliana | Thale Cress | Growth inhibition | [2] |

| Zea mays | Maize | Root development inhibition | [2] |

| Solanum lycopersicum | Tomato | Root development inhibition | [2] |

Note: Specific GR50 or ED50 values for the herbicidal activity are not widely available in the reviewed literature.

Experimental Protocols

Heterologous Production and Purification of this compound in Saccharomyces cerevisiae

This protocol outlines the general steps for the production and purification of this compound using an engineered yeast strain.

1. Strain Construction:

- Synthesize codon-optimized versions of the astA, astB, and astC genes from Aspergillus terreus.

- Clone the genes into a suitable yeast expression vector under the control of strong constitutive promoters (e.g., TEF1, GPD).

- Transform the expression cassettes into a suitable S. cerevisiae host strain (e.g., CEN.PK).

- Verify the integration of the genes by PCR and sequencing.

2. Fermentation:

- Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.

- Use the starter culture to inoculate a larger volume of production medium (e.g., YPD) to an initial OD600 of 0.1.

- Incubate the culture at 30°C with shaking for 72-96 hours.

3. Extraction and Purification:

- Centrifuge the yeast culture to separate the supernatant and the cell pellet.

- Extract the supernatant twice with an equal volume of ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

- Purify this compound from the crude extract using high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

- Monitor the elution profile at 210 nm and collect the fractions corresponding to the this compound peak.

- Confirm the identity and purity of the isolated this compound by LC-MS and NMR spectroscopy.

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Aspterric Acid: A Technical Guide

Abstract

Aspterric acid, a sesquiterpenoid metabolite first isolated from the fungus Aspergillus terreus, has emerged as a molecule of significant interest due to its potent biological activities. Initially identified as an inhibitor of pollen development in Arabidopsis thaliana, recent investigations have unveiled its primary role as a powerful herbicide. This technical guide provides an in-depth overview of the initial biological activity screening of this compound, with a focus on its herbicidal properties and the underlying mechanism of action. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. While its herbicidal activity is well-documented, this guide also addresses the current landscape of research into its other potential biological functions, including antimicrobial, antifungal, antiviral, and cytotoxic effects, noting the conspicuous absence of comprehensive public data in these areas.

Introduction and Discovery

This compound is a carotane-type sesquiterpenoid first isolated and structurally elucidated in 1978 from the fungus Aspergillus terreus IFO-6123.[1] It is a tricyclic molecule with the chemical formula C₁₅H₂₂O₄.[2] For over two decades, its primary known biological role was as a plant growth regulator, specifically as an inhibitor of pollen development in Arabidopsis thaliana.[3][4][5] More recent research, however, has pinpointed its more significant potential as a natural product herbicide with a novel mode of action.[6][7] This discovery has revitalized interest in this compound as a lead compound for the development of new agrochemicals.

Herbicidal and Plant Growth Inhibitory Activity

The most extensively studied biological activity of this compound is its potent inhibitory effect on plant growth, leading to its classification as a natural herbicide.

Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)

This compound's herbicidal effects stem from its function as a sub-micromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[8][9] This pathway is essential for the production of valine, leucine, and isoleucine, which are vital for plant growth and development. As this pathway is absent in animals, DHAD represents a highly specific and attractive target for herbicide development.[8] By inhibiting DHAD, this compound disrupts BCAA synthesis, leading to plant growth inhibition and mortality.

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data available for the herbicidal and enzyme inhibitory activities of this compound.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Organism Source | Assay Type | IC₅₀ Value | Reference |

| Dihydroxy-acid Dehydratase (fDHAD) | Saccharomyces cerevisiae (yeast) | Growth Inhibition | 2 µM | [8] |

| Resistant DHAD (AstD) | Aspergillus terreus | Growth Inhibition | 200 µM | [8] |

Table 2: Plant Growth Inhibition and Herbicidal Activity

| Plant Species | Assay Type | Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Agar-based Growth Assay | 50 µM | Potent inhibition of growth. | [8] |

| Arabidopsis thaliana | Pollen Development Inhibition Assay | 38 µM | Inhibition of pollen development at the meiosis stage. | [4][5] |

| Arabidopsis thaliana | Spray Application | 250 µmol L⁻¹ | Significant herbicidal activity over 4 weeks. | [10] |

| Zea mays (monocot) | Agar-based Growth Assay | Not specified | Inhibition of root development and plant growth. | [8] |

| Solanum lycopersicum (dicot) | Agar-based Growth Assay | Not specified | Inhibition of root development and plant growth. | [8] |

| Various Weeds* | Germination and Growth Inhibition Assay | Not specified | Strong inhibition of germination and growth, with a more pronounced effect on roots. | [6] |

*Amaranthus tricolor, Portulaca oleracea, Bidens pilosa, Lolium perenne, and Leptochloa chinensis[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Arabidopsis thaliana Growth Inhibition Assay

This protocol is adapted from the methodology described in the literature for assessing the inhibitory effect of this compound on plant growth.[8]

-

Preparation of Growth Medium:

-

Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose, according to the standard formulation.

-

Adjust the pH to 5.7.

-

Add 0.8% (w/v) agar and autoclave to sterilize.

-

Allow the medium to cool to approximately 50-60°C.

-

-

Incorporation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Add the this compound stock solution to the molten MS medium to achieve the desired final concentration (e.g., 50 µM). Ensure the final solvent concentration is non-toxic to the plants (typically <0.1%).

-

Prepare a control plate containing the same concentration of the solvent alone.

-

Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

-

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with 0.05% Tween 20.

-

Rinse the seeds 4-5 times with sterile distilled water.

-

Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.

-

Aseptically plate the seeds onto the control and this compound-containing MS plates.

-

-

Incubation and Observation:

-

Seal the plates with breathable tape and place them in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22-24°C.

-

Monitor plant growth over a period of 2 weeks.

-

Document the results through photography and measure relevant parameters such as root length, fresh weight, and overall morphology to quantify the inhibitory effects.

-

Caption: Experimental Workflow for Arabidopsis thaliana Growth Inhibition Assay.

Protocol for DHAD Enzyme Inhibition Assay (Yeast-based)

This protocol outlines a yeast growth inhibition assay to determine the IC₅₀ of this compound against DHAD, as inferred from published studies.[8]

-

Yeast Strain and Media Preparation:

-

Utilize a Saccharomyces cerevisiae strain with a deletion of the endogenous DHAD gene (ΔILV3).

-

Transform this strain with plasmids expressing either the fungal housekeeping DHAD (fDHAD) or the this compound-resistant DHAD (AstD).

-

Prepare a synthetic defined (SD) medium lacking isoleucine, leucine, and valine (ILV dropout media). This makes yeast growth dependent on the function of the expressed DHAD enzyme.

-

-

Growth Inhibition Assay:

-

In a 96-well microplate, add the ILV dropout medium to each well.

-

Create a serial dilution of this compound across the wells. Include a no-drug control.

-

Inoculate the wells with the engineered yeast strains (harboring fDHAD or AstD) to a starting optical density (OD₆₀₀) of ~0.05.

-

Incubate the plate at 30°C with shaking.

-

-

Data Collection and Analysis:

-

Monitor yeast growth by measuring the OD₆₀₀ at regular intervals over 24-48 hours using a microplate reader.

-

Plot the growth curves for each concentration of this compound.

-

From the final OD readings, calculate the percentage of growth inhibition relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Screening for Other Biological Activities

A comprehensive literature search was conducted to identify initial screening data for this compound against a broader range of biological targets. This included searches for antimicrobial, antifungal, antiviral, and cytotoxic activities.

Despite its initial discovery within a fungal species known for producing a variety of bioactive metabolites, there is a notable lack of publicly available data on the screening of this compound for these other biological activities. While some commercial suppliers may label it as an "antibiotic," specific, verifiable data such as Minimum Inhibitory Concentration (MIC) values against bacterial or fungal panels, or IC₅₀ values against viral strains or cancer cell lines, were not found in the peer-reviewed literature.

This absence of data represents a significant gap in our understanding of the full biological potential of this compound and highlights an opportunity for future research.

Conclusion and Future Directions

The initial biological screening of this compound has primarily defined its role as a potent natural herbicide that functions by inhibiting the DHAD enzyme in the essential BCAA pathway. This activity is well-supported by quantitative data and mechanistic studies, positioning this compound as a promising lead for the development of novel agrochemicals.

However, the broader biological activity profile of this compound remains largely unexplored. The lack of published data on its antimicrobial, antifungal, antiviral, and cytotoxic properties is a critical knowledge gap. Future research should prioritize a systematic screening of this compound against diverse panels of microbes, viruses, and cancer cell lines. Such studies would not only provide a more complete picture of its biological activities but could also uncover new therapeutic or biotechnological applications for this unique fungal metabolite. For drug development professionals and researchers, this compound represents a molecule with a validated, high-value application in agriculture and a yet-to-be-explored potential in other fields.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound and 6-hydroxymellein, inhibitors of pollen development in Arabidopsis thaliana, produced by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aspterric Acid (CAS: 67309-95-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid (CAS: 67309-95-9) is a sesquiterpenoid natural product first isolated from the fungus Aspergillus terreus. It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a plant growth regulator and a novel herbicide. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its mechanism of action as a dihydroxyacid dehydratase (DHAD) inhibitor, detailed experimental protocols for its study, and an exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and drug discovery.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid belonging to the carotane family of compounds. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 67309-95-9 |

| Molecular Formula | C₁₅H₂₂O₄ |

| Molecular Weight | 266.33 g/mol [1] |

| IUPAC Name | (3R,4R,6aS,9aS)-Octahydro-4-hydroxy-7-(1-methylethylidene)-1H-3,9a-methanocyclopent[c]oxocin-4-carboxylic acid[1] |

| InChI Key | IOYVXXQKVQKQIG-CTHBEMJXSA-N[2] |

| SMILES | CC(=C1CC[C@@]23--INVALID-LINK--C--INVALID-LINK--OC3">C@(C(=O)O)O)C |

| Property | Value |

| Appearance | White to off-white solid[3] |

| Melting Point | 158 °C[1] |

| Solubility | Soluble in DMSO and methanol.[2][4] Insoluble in hexane.[4] |

| Storage Conditions | Store at -20°C for long-term stability.[4][5] Solutions in DMSO can be stored at -20°C for up to 3 months.[5] |

| Stability | Stable for at least 2 years from the date of purchase when stored as supplied.[4][5] |

Biological Activity and Mechanism of Action

This compound's primary biological activity stems from its function as a potent and specific inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway.[6][7][8] This pathway is essential for the growth of plants and various microorganisms but is absent in animals, making DHAD an attractive target for the development of herbicides and antimicrobial agents.[6][7]

Inhibition of Dihydroxyacid Dehydratase (DHAD)

This compound acts as a sub-micromolar inhibitor of plant DHAD.[6] This inhibition disrupts the biosynthesis of essential amino acids like valine, leucine, and isoleucine, leading to growth inhibition and eventual death of the plant.[6]

Herbicidal and Plant Growth Regulatory Effects

As a consequence of its DHAD inhibitory activity, this compound exhibits significant herbicidal properties.[7][9] It has been shown to be effective as a spray-on herbicide.[6] Furthermore, it acts as a plant growth regulator, notably by inhibiting pollen development in Arabidopsis thaliana.[2][10] At a concentration of 38 μM, it inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering.[2] Interestingly, the inhibitory effects on reproductive growth can be reversed by the co-application of indole-3-acetic acid (IAA), suggesting an interaction with auxin signaling pathways, although this compound does not appear to inhibit IAA biosynthesis or transport directly.[2]

Biosynthesis and Heterologous Production

While a total chemical synthesis of this compound has not been extensively reported in the literature, its biosynthetic pathway in Aspergillus terreus has been elucidated. This pathway involves a gene cluster containing four key enzymes:

-

AstA: A sesquiterpene cyclase that catalyzes the initial cyclization of farnesyl diphosphate.

-

AstB and AstC: Two cytochrome P450 monooxygenases responsible for subsequent oxidation steps.

-

AstD: A DHAD homolog that confers self-resistance to the producing organism.

This biosynthetic pathway has been successfully transferred to and expressed in heterologous hosts like Saccharomyces cerevisiae and Yarrowia lipolytica for the production of this compound.[7]

Logical Flow of this compound Biosynthesis

Caption: Biosynthesis of this compound from FPP.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Aspergillus terreus

This protocol is adapted from methodologies described in the literature.

1. Fungal Culture:

-

Inoculate Aspergillus terreus into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for this compound production (typically 7-14 days).

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the mycelium and the filtrate separately with an organic solvent such as ethyl acetate or acetone.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

-

Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against DHAD.

Materials:

-

Purified DHAD enzyme (e.g., from Arabidopsis thaliana).

-

Substrate: 2,3-dihydroxy-isovalerate (DHIV).

-

This compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

-

Detection Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate (DHIV) at a suitable concentration.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding the purified DHAD enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Add the DNPH solution to derivatize the keto-acid product.

-

Measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for DHAD Inhibition Assay

Caption: Step-by-step workflow for the DHAD inhibition assay.

In Vivo Pollen Development Inhibition Assay in Arabidopsis thaliana

This protocol outlines a method to assess the effect of this compound on pollen development in a model plant system.

Plant Growth:

-

Grow Arabidopsis thaliana plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

Treatment:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 38 μM) in a nutrient solution or water containing a surfactant.

-

Apply the this compound solution to the plants at an early flowering stage, for instance, by spraying the inflorescences.

-

Include a control group of plants treated with the solvent solution without this compound.

Observation and Analysis:

-

After a few days of treatment, collect flowers at different developmental stages.

-

Stain the pollen grains with a suitable dye (e.g., Alexander's stain or DAPI) to assess viability and developmental stage.

-

Observe the pollen grains under a microscope and compare the morphology, viability, and developmental stage of pollen from treated and control plants.

-

Quantify the effects by counting the number of viable and non-viable pollen grains, and by categorizing the developmental stage of the pollen.

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would include those for methyl groups (singlets and doublets), methylene and methine protons in the cyclic systems, and potentially a broad singlet for the hydroxyl and carboxylic acid protons. |

| ¹³C NMR | The spectrum would show 15 distinct carbon signals, including those for methyl groups, sp³-hybridized carbons in the rings, sp²-hybridized carbons of the double bond, and a quaternary carbon of the carboxylic acid group. |

| HRMS | High-resolution mass spectrometry should confirm the molecular formula C₁₅H₂₂O₄ by providing a highly accurate mass measurement of the molecular ion. |

Conclusion

This compound is a fascinating natural product with significant potential in agriculture and beyond. Its specific mode of action as a DHAD inhibitor makes it a promising lead compound for the development of new herbicides with a novel mechanism of action, which is crucial in the face of growing herbicide resistance. The elucidation of its biosynthetic pathway opens up opportunities for its sustainable production through metabolic engineering. This technical guide provides a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of this compound. Further research, particularly in the areas of total synthesis, structure-activity relationship studies, and formulation development, will be instrumental in realizing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Pollen Germination and Pollen Tube Growth of Arabidopsis thaliana: In vitro and Semi in vivo Methods [bio-protocol.org]

- 3. Yeast Synthesis and Herbicidal Activity Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. A High-Resolution, Single-Grain, In Vivo Pollen Hydration Bioassay for Arabidopsis thaliana [jove.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Constructing this compound Synthesis Pathway and Gene Overexpression in Yarrowia lipolytica [escholarship.org]

- 10. Pollen Germination and Pollen Tube Growth of Arabidopsis thaliana: in vitro and Semi in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aspterric Acid: Molecular Structure, Formula, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspterric acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potent herbicidal activity. This technical guide provides a comprehensive overview of the molecular characteristics and biological functions of this compound. It details its chemical formula, molecular structure, and key physicochemical properties. Furthermore, this document elaborates on its mechanism of action as an inhibitor of dihydroxyacid dehydratase (DHAD), a crucial enzyme in the branched-chain amino acid biosynthesis pathway in plants. Detailed experimental protocols for its synthesis, enzyme inhibition assays, and herbicidal activity assessment are provided, alongside quantitative data to support these findings. Visual diagrams of its biosynthetic pathway are included to facilitate a deeper understanding of its molecular genesis and mode of action.

Molecular Structure and Physicochemical Properties

This compound is a tricyclic sesquiterpenoid with a complex stereochemistry. Its molecular formula is C₁₅H₂₂O₄, and it has a molecular weight of 266.3 g/mol .[1] The chemical structure and key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₄ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| CAS Number | 67309-95-9 | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.29 (1H, d, 8.5), 3.92 (1H, d, 8.3), 3.48 (1H, d, 8.3), 2.42 (1H, dd, 14.9, 7.3), 2.37 | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 178.2, 134.5, 125.2, 82.9, 76.3, 75.6, 55.4, 53.0, 36.6, 36.2, 33.8, 32.2, 23.6, 23.4, 20.9 | [2] |

Biosynthesis of this compound

This compound is a natural product synthesized by various fungi, including Aspergillus terreus.[3] Its biosynthesis originates from the precursor farnesyl diphosphate (FPP). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ast gene cluster.

The key enzymatic steps are:

-

Cyclization: Farnesyl diphosphate is cyclized by the sesquiterpene cyclase, AstA.[2]

-

Oxidation: The resulting intermediate is then oxidized by two cytochrome P450 monooxygenases, AstB and AstC, to yield this compound.[2]

Mechanism of Action: DHAD Inhibition

This compound functions as a potent inhibitor of dihydroxyacid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.[2] This pathway is essential for plant growth and is absent in animals, making DHAD an attractive target for the development of selective herbicides.[2]

Table 3: Inhibitory Activity of this compound against DHAD

| Target Enzyme | Organism | IC₅₀ (µM) | Reference |

| fDHAD | Aspergillus terreus | 0.31 | [2] |

| pDHAD | Arabidopsis thaliana | 0.50 | [2] |

Herbicidal Activity

This compound exhibits significant herbicidal activity against a range of plant species. Its inhibitory effect on root development and overall plant growth has been demonstrated in both monocot and dicot species.[2]

Table 4: Herbicidal Effects of this compound

| Plant Species | Assay Type | Concentration (µM) | Observed Effect | Reference |

| Arabidopsis thaliana | Agar-based | 50 | Potent growth inhibition | [2] |

| Zea mays (Monocot) | Agar-based | 50 | Inhibition of root development and plant growth | [2] |

| Solanum lycopersicum (Dicot) | Agar-based | 50 | Inhibition of root development and plant growth | [2] |

| Arabidopsis thaliana | Spraying | 250 | Significant growth inhibition over 4 weeks | [1] |

Experimental Protocols

Heterologous Production of this compound in Saccharomyces cerevisiae

This protocol describes the heterologous expression of the this compound biosynthetic pathway in yeast.

Workflow:

Methodology:

-

Gene Expression: The genes responsible for this compound biosynthesis, astA, astB, and astC, from a producing organism like Aspergillus terreus are cloned into a suitable yeast expression vector.[2]

-

Yeast Transformation: The expression vector is transformed into a competent Saccharomyces cerevisiae host strain.[2]

-

Fermentation: The transformed yeast is cultured in an appropriate fermentation medium to allow for gene expression and production of this compound. A study reported a production titer of approximately 20 mg/L in S. cerevisiae.[2]

-

Extraction and Purification: The culture broth is harvested, and this compound is extracted using organic solvents and purified using chromatographic techniques.

-

Analysis: The identity and quantity of the produced this compound are confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

Dihydroxyacid Dehydratase (DHAD) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on DHAD activity.

Methodology:

-

Enzyme Expression and Purification: The target DHAD enzymes (e.g., from A. thaliana and A. terreus) are expressed recombinantly and purified.[2]

-

Enzyme Assay: The activity of the purified DHAD is measured by monitoring the conversion of its substrate, dihydroxyisovalerate, to ketoisovalerate.[2]

-

Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve. The IC₅₀ values for fDHAD and pDHAD were determined to be 0.31 µM and 0.50 µM, respectively, at an enzyme concentration of 0.50 µM.[2]

Herbicidal Activity Assay (Spraying Method)

This protocol details the assessment of this compound's herbicidal effects on whole plants.

Methodology:

-

Plant Growth: The target plants, such as Arabidopsis thaliana, are grown under controlled environmental conditions (e.g., 16/8 h light/dark cycle at 23°C).[2]

-

Preparation of Treatment Solution: this compound is dissolved in a suitable solvent system. For instance, it can be dissolved in ethanol and then added to a solvent containing a commercial herbicide formulation to which the test plants are resistant (e.g., glufosinate for glufosinate-resistant A. thaliana).[1][2]

-

Application: The this compound solution is applied to the plants by spraying. A typical application could be 250 µM this compound solution sprayed every two days.[1]

-

Observation and Data Collection: The growth and development of the treated plants are monitored over a period of several weeks and compared to control plants treated with the solvent only.[1][2]

Conclusion

This compound presents a promising lead compound for the development of novel herbicides with a unique mode of action. Its potent inhibition of the DHAD enzyme, a target not utilized by current commercial herbicides, offers a valuable tool in the ongoing battle against herbicide-resistant weeds. The detailed molecular and biological information, along with the experimental protocols provided in this guide, serve as a foundational resource for researchers and professionals in the fields of agricultural science and drug development to further explore the potential of this compound and its derivatives.

References

The Solubility Profile of Aspterric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of aspterric acid in dimethyl sulfoxide (DMSO) and methanol, critical solvents in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction to this compound

This compound is a sesquiterpenoid natural product first isolated from Aspergillus terreus. It has garnered significant interest due to its potent biological activity as a novel herbicide.[1][2] this compound functions as a submicromolar inhibitor of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants and fungi.[1][3][4] As this pathway is absent in animals, this compound presents a promising candidate for the development of targeted, non-toxic herbicides.

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative values for the solubility of this compound in DMSO or methanol. The following table reflects this lack of specific data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Reference |

| DMSO | Not Reported | Data Not Available | Data Not Available | |

| Methanol | Not Reported | Data Not Available | Data Not Available |

Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems and experimental conditions. A general protocol for this determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the saturation solubility of this compound in DMSO and methanol. This method is based on the common "shake-flask" technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the solvent (DMSO or methanol) in a vial. Ensure a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the aliquot at a high speed.

-

Filter the clarified supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

For HPLC, develop a suitable isocratic method.

-

For UV-Vis, determine the wavelength of maximum absorbance for this compound.

-

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant using the calibration curve. This concentration represents the saturation solubility.

-

-

Data Analysis:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as an average of the triplicate measurements with the standard deviation.

-

Biological Pathways Involving this compound

This compound's primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with farnesyl pyrophosphate (FPP). The key enzymatic steps are catalyzed by a sesquiterpene cyclase (AstA) and two P450 monooxygenases (AstB and AstC).[1][3]

Caption: Biosynthetic pathway of this compound from FPP.

Mode of Action: Inhibition of DHAD

This compound acts as a competitive inhibitor of the DHAD enzyme in the BCAA synthesis pathway. This inhibition disrupts the production of essential amino acids, leading to plant growth inhibition and herbicidal effects.[1][3]

Caption: Inhibition of DHAD by this compound in the BCAA pathway.

Conclusion

While this compound is known to be soluble in DMSO and methanol, the absence of publicly available quantitative data necessitates empirical determination for specific research applications. The provided protocol offers a robust framework for such determinations. Understanding the solubility and the biological pathways of this compound is paramount for its development as a next-generation herbicide.

References

- 1. escholarship.org [escholarship.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance-gene-directed discovery of a natural-product herbicide with a new mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

Fungal Metabolites: A Technical Guide to Their Herbicidal Properties

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices and the growing challenge of herbicide-resistant weeds have spurred research into naturally derived compounds with herbicidal potential. Fungal metabolites represent a vast and largely untapped reservoir of structurally diverse molecules with potent phytotoxic activities. This technical guide provides an in-depth overview of fungal metabolites with demonstrated herbicidal properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Overview of Herbicidal Fungal Metabolites

Fungi produce a wide array of secondary metabolites that can interfere with plant growth and development. These phytotoxins are often produced by plant pathogenic fungi and play a role in disease development.[1] However, their herbicidal potential extends beyond their pathogenic roles, offering promising avenues for the development of novel bioherbicides.[2] These natural compounds can offer alternative modes of action to synthetic herbicides, which is crucial in managing herbicide resistance.

This guide will focus on several key classes of fungal metabolites, including polyketides, terpenoids, and nitrogen-containing compounds, produced by genera such as Alternaria, Aspergillus, Fusarium, and Phoma.[1]

Quantitative Herbicidal Activity of Fungal Metabolites

The efficacy of a potential herbicidal compound is determined through quantitative bioassays that measure its impact on various aspects of plant growth, such as seed germination, root elongation, and shoot growth. The following tables summarize the herbicidal activity of selected fungal metabolites, presenting key metrics like the half-maximal inhibitory concentration (IC50), the effective concentration required to cause a 50% response (EC50), and minimum inhibitory concentration (MIC).

| Metabolite | Fungal Source | Target Weed | Assay Type | Concentration | Effect | Reference |

| Sydonic Acid | Aspergillus sparsus | Amaranthus retroflexus | Seedling Growth | 200 µg/mL | 78.34% inhibition | [3] |

| Aspersparin D | Aspergillus sparsus | Echinochloa crusgalli | Seedling Growth | 200 µg/mL | Moderate inhibition | [3] |

| Alkaloid (Compound 9) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 20 µg/mL | >90% inhibition | [4] |

| Alkaloid (Compound 9) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 40 µg/mL | >90% inhibition | [4] |

| Benzopyrone (Compound 6) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 20 µg/mL | 60.3% inhibition | [4] |

| Benzopyrone (Compound 6) | Alternaria iridiaustralis | Echinochloa crusgalli | Radicle Growth | 40 µg/mL | 72.6% inhibition | [4] |

| Fusaric Acid | Fusarium oxysporum | Colletotrichum higginsianum | Antifungal | EC50 = 31.7 µg/mL | - | [5] |

| FA Derivative (H4) | Fusarium oxysporum derivative | Colletotrichum higginsianum | Antifungal | EC50 = 1.2 µg/mL | - | [5] |

| FA Derivative (H22) | Fusarium oxysporum derivative | Pyricularia grisea | Antifungal | EC50 = 12.0 µg/mL | - | [5] |

| 3-Anhydro-ophiobolin A | Bipolaris setariae | Green Foxtail | Leaf Puncture | - | Most phytotoxic | [6][7] |

| 6-epi-ophiobolin A | Bipolaris setariae | Green Foxtail | Leaf Puncture | - | Phytotoxic | [6][7] |

Experimental Protocols

The evaluation of herbicidal activity from fungal metabolites involves a series of standardized bioassays. Below are detailed methodologies for key experiments.

Fungal Culture and Metabolite Extraction

Objective: To cultivate fungal strains and extract secondary metabolites for herbicidal screening.

Protocol:

-

Fungal Inoculation: Inoculate the desired fungal strain onto a suitable solid medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25-28°C for 7-14 days, or until sufficient mycelial growth or sporulation is observed.

-

Liquid Culture: Transfer agar plugs of the mycelium to a liquid medium (e.g., Potato Dextrose Broth - PDB or Czapek's Dox Broth) in Erlenmeyer flasks.

-

Incubation: Incubate the liquid cultures on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days to allow for the production and secretion of secondary metabolites.

-

Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a sterile filter paper.

-

Solvent Extraction: Extract the cell-free culture filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C until further use.

Seed Germination Assay

Objective: To assess the effect of fungal metabolites on the germination of weed seeds.

Protocol:

-

Seed Sterilization: Surface sterilize the seeds of the target weed species by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1-2% sodium hypochlorite solution, and finally rinsing thoroughly with sterile distilled water.

-

Preparation of Test Plates: Place a sterile filter paper (e.g., Whatman No. 1) in a sterile Petri dish (9 cm diameter).

-

Application of Metabolite: Dissolve the crude fungal extract or purified compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Dilute the stock solution with sterile distilled water to achieve the desired test concentrations. Apply a specific volume (e.g., 2-5 mL) of each test solution to the filter paper in the Petri dishes. A control plate should be prepared with the solvent and water only.

-

Seed Plating: Arrange a predetermined number of sterilized seeds (e.g., 20-25) evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark photoperiod) for 7-14 days.

-

Data Collection: After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

-

Calculation: Calculate the germination inhibition percentage for each treatment using the following formula:

-

Inhibition (%) = [(Germination in control - Germination in treatment) / Germination in control] x 100

-

Root and Shoot Elongation Assay

Objective: To evaluate the impact of fungal metabolites on the early seedling growth of weeds.

Protocol:

-

Assay Setup: This assay can be conducted concurrently with the seed germination assay or by using pre-germinated seedlings.

-

Incubation: Follow steps 1-5 of the Seed Germination Assay protocol.

-

Data Collection: After the incubation period (typically 7 days), carefully remove the seedlings from the Petri dishes.

-

Measurement: Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers.

-

Calculation: Calculate the average root and shoot length for each treatment and the control. Determine the percentage of inhibition for root and shoot growth using the following formula:

-

Inhibition (%) = [(Length in control - Length in treatment) / Length in control] x 100

-

Mechanisms of Action and Signaling Pathways

Fungal phytotoxins exert their herbicidal effects through various mechanisms, often by targeting specific enzymes or disrupting critical cellular processes in plants. The following sections detail the modes of action for several well-characterized fungal metabolites, accompanied by diagrams of the affected signaling pathways.

Experimental Workflow for Herbicidal Metabolite Discovery

The process of identifying novel herbicidal compounds from fungi involves a systematic workflow from fungal isolation to bioactivity-guided fractionation and structural elucidation of the active metabolites.

References

- 1. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lornajane.net [lornajane.net]

- 3. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Aspterric Acid in Plant Growth Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aspterric acid, a sesquiterpenoid originally isolated from the fungus Aspergillus terreus, is a potent natural plant growth inhibitor. Its primary mode of action is the inhibition of dihydroxy-acid dehydratase (DHAD), a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway essential for plant survival.[1][2] This pathway's absence in animals makes DHAD an attractive target for developing novel herbicides. This compound has been shown to inhibit seed germination, root development, and overall plant growth in various species.[1] This document provides detailed protocols for utilizing this compound in common plant growth assays to evaluate its efficacy and physiological effects.

Mechanism of Action

This compound functions as a competitive inhibitor of the dihydroxy-acid dehydratase (DHAD) enzyme.[2] DHAD is the third enzyme in the BCAA synthesis pathway, which produces essential amino acids (valine, leucine, and isoleucine) required for protein synthesis and overall plant development. By blocking this enzyme, this compound halts the production of these vital amino acids, leading to growth inhibition and, at sufficient concentrations, plant death.[1]

Caption: this compound inhibits the DHAD enzyme in the BCAA pathway.

Data Presentation: Summary of this compound Activity

The following table summarizes quantitative data on the inhibitory effects of this compound from published research.

| Parameter | Target Organism/Enzyme | Effective Concentration | Observed Effect |

| Enzyme Inhibition | Arabidopsis thaliana DHAD (AthDHAD) | IC50 = 0.5 µM; Ki = 0.3 µM | Inhibition of enzyme activity.[3] |

| Aspergillus terreus DHAD (AteDHAD) | IC50 = 0.31 µM | Inhibition of enzyme activity. | |

| Growth Inhibition | Arabidopsis thaliana (on MS media) | 50 µM | Potent growth inhibition.[1] |

| Arabidopsis thaliana (on MS media) | 100 µM | Significant growth inhibition.[4] | |

| Arabidopsis thaliana (spray application) | 250 µM (every 2 days) | Herbicidal activity.[5] | |

| Reproductive Growth | Arabidopsis thaliana | 38 µM | Reduced stem length, increased time to flowering. |

| Root Development | Zea mays & Solanum lycopersicum | 50 µM | Inhibition of root development.[1] |

| Seed Germination | Various weeds (e.g., Amaranthus tricolor) | Not specified | Strong inhibition of germination. |

Experimental Workflow for In Vitro Assays

The general workflow for conducting in vitro plant growth assays with this compound involves preparing the chemical, setting up the sterile growth medium, and performing the assay, followed by data collection and analysis.

Caption: General workflow for in vitro plant growth assays.

Experimental Protocols

Protocol 1: In Vitro Seed Germination and Root Elongation Assay

This protocol uses a sterile agar plate method, ideal for model organisms like Arabidopsis thaliana, to precisely quantify the effects of this compound on germination and early root growth.

1. Objective: To determine the dose-dependent effect of this compound on seed germination and primary root elongation.

2. Materials and Reagents:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), biotechnology grade

-

Sucrose

-

Phytoagar or other gelling agent

-

1N KOH for pH adjustment

-

Seeds (e.g., Arabidopsis thaliana Col-0)

-

Commercial bleach (e.g., 5-6% sodium hypochlorite)

-

Triton X-100 or Tween-20

-

Sterile distilled water

-

Petri dishes (90 mm)

-

Sterile microcentrifuge tubes

-

Growth chamber with controlled light and temperature

3. Procedure:

Step 1: Prepare this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 50 mM) by dissolving the required weight in 100% DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

Step 2: Prepare MS Agar Plates

-

Prepare 1 L of 0.5X MS medium by dissolving 2.2 g of MS basal salt powder and 10 g of sucrose (for 1% w/v) in ~800 mL of distilled water.[6][8]

-

Adjust the pH to 5.7 using 1N KOH.[6]

-

Add distilled water to a final volume of 1 L.

-

Add 8 g of phytoagar (for 0.8% w/v). Heat with stirring until the agar is completely dissolved.

-

Autoclave the medium at 121°C for 20 minutes.[8]

-

Cool the medium in a 50-55°C water bath.

-

Under a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

-

Prepare a control set of plates by adding an equivalent volume of DMSO as used for the highest this compound concentration. The final DMSO concentration should ideally not exceed 0.1% to minimize solvent effects.[9]

-

Swirl gently to mix and pour approximately 25 mL of medium into each sterile petri dish. Let the plates solidify and store them at 4°C for up to two weeks.

Step 3: Seed Sterilization

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute. Remove the ethanol.

-

Add 1 mL of sterilization solution (e.g., 20-30% commercial bleach with 0.05% Triton X-100).[10][11]

-

Incubate on a rotator for 10-15 minutes.

-

Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.[11]

-

Resuspend the seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

Step 4: Plating and Incubation

-